9-[(2-Chlorophenyl)methylidene]-2,4,5,7-tetranitrofluorene
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Description
The compound is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon. It has been substituted with a 2-chlorophenyl group at the 9th position and has four nitro groups at the 2nd, 4th, 5th, and 7th positions .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the aromatic nature of the fluorene core. The nitro groups would likely contribute to the electron-withdrawing nature of the compound, and the chlorophenyl group would likely be a strong electron-donating group .Chemical Reactions Analysis
Again, while specific reactions for this compound are not available, similar compounds often undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
Based on its structure, this compound is likely to be solid at room temperature, and due to the presence of nitro groups, it might be highly reactive .Future Directions
properties
IUPAC Name |
9-[(2-chlorophenyl)methylidene]-2,4,5,7-tetranitrofluorene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H9ClN4O8/c21-16-4-2-1-3-10(16)5-13-14-6-11(22(26)27)8-17(24(30)31)19(14)20-15(13)7-12(23(28)29)9-18(20)25(32)33/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKRQRUYXJMTOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H9ClN4O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-[(2-Chlorophenyl)methylidene]-2,4,5,7-tetranitrofluorene |
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